molecular formula C25H27NO4S B15007420 Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15007420
M. Wt: 437.6 g/mol
InChI Key: UZUXXFJQRCTHNQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the use of starting materials such as 2-methoxybenzaldehyde, thiophene-2-carboxylic acid, and isopropylamine. The reaction typically involves a series of condensation and cyclization reactions under controlled conditions to form the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and thiophene groups, using reagents like halogens or nucleophiles.

    Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.

Scientific Research Applications

Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but differs in functional groups and reactivity.

    2-Methoxy-5-((phenylamino)methyl)phenol: Shares some structural features but has different applications and properties.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

propan-2-yl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H27NO4S/c1-14(2)30-25(28)22-15(3)26-18-12-16(21-10-7-11-31-21)13-19(27)24(18)23(22)17-8-5-6-9-20(17)29-4/h5-11,14,16,23,26H,12-13H2,1-4H3

InChI Key

UZUXXFJQRCTHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)OC(C)C

Origin of Product

United States

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